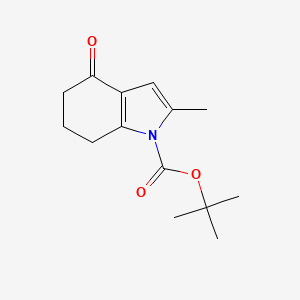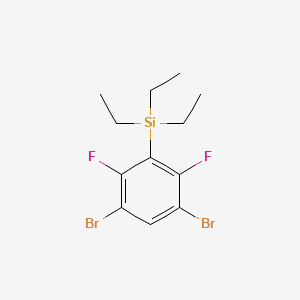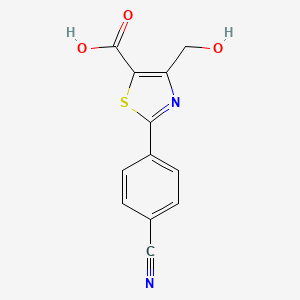![molecular formula C18H13F2N3 B12612148 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile CAS No. 648893-77-0](/img/structure/B12612148.png)
2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile is a complex organic compound characterized by its unique structure, which includes two fluorophenyl groups attached to a central amino-methylidene-butanedinitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile typically involves the alkylation of cyanothioacetamide with benzyl chloride in the presence of a base such as potassium hydroxide in a solvent like dimethylformamide (DMF). This reaction yields the desired compound through a series of intermediate steps .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions
2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
科学研究应用
2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
相似化合物的比较
Similar Compounds
- 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)ethanedinitrile
- 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)propanedinitrile
Uniqueness
Compared to similar compounds, 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
属性
CAS 编号 |
648893-77-0 |
|---|---|
分子式 |
C18H13F2N3 |
分子量 |
309.3 g/mol |
IUPAC 名称 |
2-[[bis(4-fluorophenyl)methylamino]methylidene]butanedinitrile |
InChI |
InChI=1S/C18H13F2N3/c19-16-5-1-14(2-6-16)18(15-3-7-17(20)8-4-15)23-12-13(11-22)9-10-21/h1-8,12,18,23H,9H2 |
InChI 键 |
YERBKMRTURGFJT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)NC=C(CC#N)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate](/img/structure/B12612069.png)
![1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12612070.png)
![5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;methanol](/img/structure/B12612071.png)
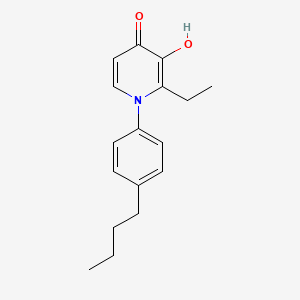
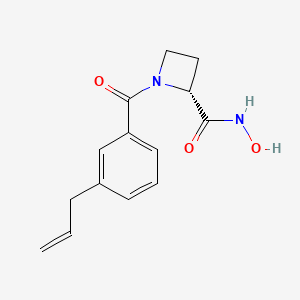
![N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine](/img/structure/B12612098.png)

![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)


